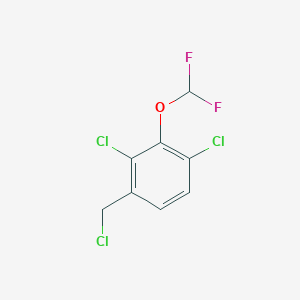

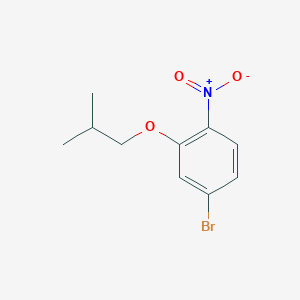

![molecular formula C18H18N4O B1450101 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2089391-71-7](/img/structure/B1450101.png)

4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

説明

“4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a compound that belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

科学的研究の応用

Pharmaceutical Agents

These compounds are used as pharmaceutical agents . They have been synthesized and studied for their potential medicinal properties .

Inhibitors of Oncogenic Ras

1H-Pyrazolo[3,4-b]pyridines, including the compound , have been used as inhibitors of oncogenic Ras . Oncogenic Ras is a protein that can cause normal cells to become cancerous when mutated .

Antitumor Properties

Benzo[b][1,8]naphthyridine derivatives, which are structurally similar to the compound , possess antitumor properties . They have been studied for their potential use in cancer treatment .

Trypanocidal Properties

These compounds also exhibit trypanocidal properties . This means they can kill Trypanosoma, a genus of parasites that cause diseases such as African sleeping sickness and Chagas disease .

DNA Binding Properties

Benzo[b][1,8]naphthyridine derivatives have DNA binding properties . This means they can interact with DNA, which could potentially be used in genetic research or therapy .

Antimicrobial Agents

These compounds have been found to have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections .

Antifungal and Antibacterial Activities

The compound has shown potential in antifungal and antibacterial activities . This makes it a candidate for the development of new drugs to combat fungal and bacterial infections .

Anticonvulsant, Sedative, and Analgesic Properties

The compound has been associated with anticonvulsant, sedative, and analgesic properties . This suggests potential applications in the treatment of conditions such as epilepsy, anxiety, and pain .

作用機序

Target of Action

The primary target of 4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is DGAT1 (Acyl-CoA:diacylglycerol acyltransferase 1) . DGAT1 is an enzyme that plays a crucial role in the synthesis of triglycerides.

Mode of Action

4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one interacts with the acyl-CoA binding site of DGAT1 . This interaction inhibits the activity of DGAT1, thereby preventing the synthesis of triglycerides.

Biochemical Pathways

The inhibition of DGAT1 affects the triglyceride synthesis pathway . Triglycerides are a type of fat found in the blood and are used by the body for energy. By inhibiting DGAT1, the compound reduces the amount of triglycerides produced, which can have various downstream effects on the body’s energy metabolism.

Pharmacokinetics

It is known to beorally active , suggesting that it can be absorbed through the digestive tract

Result of Action

The inhibition of DGAT1 by 4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one leads to a reduction in the synthesis of triglycerides . This can result in weight loss and improved insulin sensitivity, particularly in obese individuals .

特性

IUPAC Name |

4-amino-7,7-dimethyl-1-phenyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-18(2)8-13-15(14(23)9-18)16(19)12-10-20-22(17(12)21-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGRHHDYRGCIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

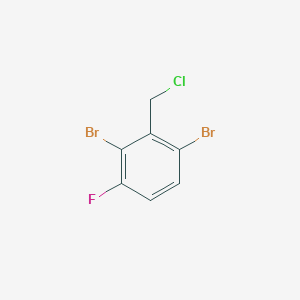

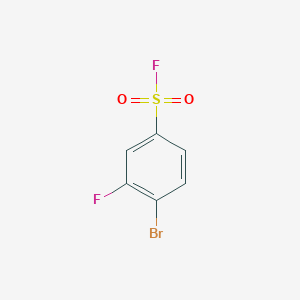

![(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1450023.png)

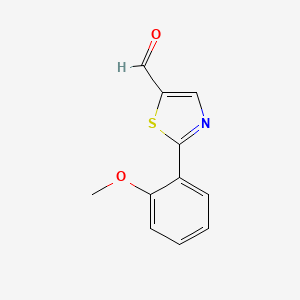

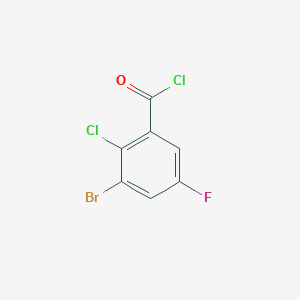

![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)

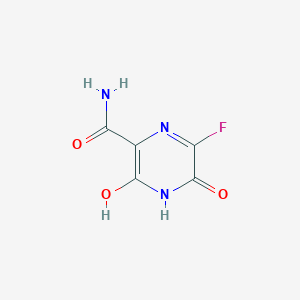

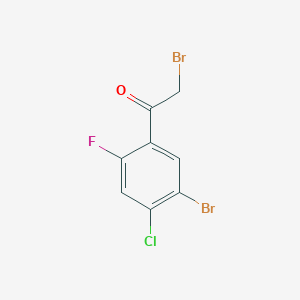

![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)

![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)

![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)